molecular formula C16H14N4OS2 B2490311 4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189984-73-3

4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2490311
CAS No.: 1189984-73-3
M. Wt: 342.44
InChI Key: GHTTZNBDXVCXBK-UHFFFAOYSA-N
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Description

4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.44. The purity is usually 95%.
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Properties

IUPAC Name

8-methyl-12-[(2-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-10-5-3-4-6-11(10)9-23-16-18-17-15-19(2)14(21)13-12(20(15)16)7-8-22-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTTZNBDXVCXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , with the CAS number 1189984-73-3, belongs to a class of organic compounds known for their diverse biological activities. This compound features a unique structural framework that combines thieno and triazole moieties, which are recognized for their potential in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₄N₄OS₂
  • Molecular Weight : 342.4 g/mol
  • Structural Characteristics : The compound consists of a thieno ring fused with a triazole and pyrimidine structure, which contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing the triazole moiety have been reported to inhibit key enzymes involved in various biological pathways. For instance, they may act as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
  • Antimicrobial Activity : The thieno-triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that related compounds demonstrate high efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The mercapto-substituted triazoles have shown promising results in cancer chemoprevention and therapy. They may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of similar thieno-triazole derivatives. For example:

  • A derivative with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Compounds with triazole rings were reported to exhibit significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

Research on related compounds has indicated:

  • Significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges for therapeutic applications .
  • Mechanistic studies revealed that these compounds can modulate cell cycle progression and induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of various thieno-triazole derivatives and their antibacterial activities. The compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of mercapto-substituted triazoles. The study found that these compounds could significantly reduce tumor growth in vivo models by inducing apoptosis through ROS generation .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 μg/mL
AntifungalCandida albicans6.25 μg/mL
AnticancerMCF-7IC50 = 10 μM
AnticancerHeLaIC50 = 15 μM

Scientific Research Applications

Biological Activities

The compound is part of the 1,2,4-triazole and thienopyrimidine classes, which are known for their diverse biological activities. Here are some documented applications:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Compounds similar to 4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Demonstrated antifungal effects against Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Certain triazole derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in tumor growth or the modulation of signaling pathways related to cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit cancer cell lines effectively .

Anti-inflammatory Effects

Compounds in this class have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation processes .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated that a series of triazolo-pyrimidine derivatives exhibited potent antimicrobial activity against drug-resistant bacterial strains. The most active compound showed an EC50_{50} value significantly lower than conventional antibiotics .

Case Study 2: Anticancer Activity

Research published in PubMed reviewed various triazole derivatives' mechanisms against cancer cells. The study found that specific modifications to the triazole ring enhanced cytotoxicity towards various cancer cell lines .

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